2-(Benzoyloxy)ethyl methacrylate

Optical Materials High Refractive Index Polymers Methacrylate Monomers

2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3) is a functional methacrylate monomer characterized by a benzoyloxy ethyl ester substituent. Its molecular formula is C13H14O4, with a computed molecular weight of 234.25 g/mol.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 14778-47-3
Cat. No. B089258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoyloxy)ethyl methacrylate
CAS14778-47-3
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
InChIKeyIRUHNBOMXBGOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3): Baseline Physical-Chemical Properties for Procurement Specification


2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3) is a functional methacrylate monomer characterized by a benzoyloxy ethyl ester substituent [1]. Its molecular formula is C13H14O4, with a computed molecular weight of 234.25 g/mol [1]. The monomer is a clear liquid with a refractive index of 1.512 [2] and a density of approximately 1.124 g/cm³ [3], properties that influence its utility in polymer formulations. As a reactive ester, it participates in free-radical polymerizations to form polymers and copolymers with tailored optical, mechanical, and adhesive characteristics [1].

2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3): Why In-Class Monomer Interchangeability is Precluded by Divergent Physical and Performance Properties


While 2-(Benzoyloxy)ethyl methacrylate belongs to the broad class of methacrylate esters, its unique benzoyloxy ethyl side chain imparts a distinct combination of hydrophobicity, steric bulk, and π-π stacking capability not found in simpler alkyl or hydroxyalkyl methacrylates [1]. This structural divergence directly translates to measurable differences in key physical constants, notably a significantly higher refractive index (1.512) compared to analogs like 2-hydroxyethyl methacrylate (HEMA, ~1.453) or methyl methacrylate (MMA, ~1.414) . Consequently, substituting with a lower refractive index monomer would compromise the optical performance of the final polymer in applications demanding high light-bending capability. Furthermore, the presence of the benzoyloxy group alters copolymerization reactivity and the resulting polymer's thermal and mechanical profile [1], meaning that a simple one-for-one replacement would not yield a material with equivalent properties, thereby failing in applications where specific adhesion, mechanical durability, or thermal stability are critical design criteria.

2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3): Verifiable Performance Differentiation from Closest Methacrylate Analogs


Superior Refractive Index of 2-(Benzoyloxy)ethyl methacrylate vs. HEMA and MMA for High-Index Optical Polymer Formulations

2-(Benzoyloxy)ethyl methacrylate exhibits a significantly higher refractive index compared to the widely used hydrophilic monomer 2-hydroxyethyl methacrylate (HEMA) and the foundational monomer methyl methacrylate (MMA). This difference is a direct consequence of the high molar refractivity of the benzoyloxy group [1]. For applications such as optical coatings, lenses, or waveguides, this translates to the ability to achieve a target refractive index with lower filler loading or without the need for specialized, often costly, high-index additives.

Optical Materials High Refractive Index Polymers Methacrylate Monomers

Higher Density of 2-(Benzoyloxy)ethyl methacrylate Compared to MMA and HEMA: Implications for Formulation and Material Properties

The density of 2-(Benzoyloxy)ethyl methacrylate is notably higher than that of both methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) [1]. This is attributable to the increased molecular mass and compactness conferred by the benzoyloxy group [1]. This property can be a critical factor in procurement and formulation, as it affects volumetric calculations, shipping costs, and the final density of the polymerized material, which can be relevant in applications where weight or mass is a design constraint.

Polymer Formulation Material Density Methacrylate Monomers

Significantly Elevated Boiling Point of 2-(Benzoyloxy)ethyl methacrylate Over MMA and BMA: A Metric for Thermal Processing Window and Volatility

2-(Benzoyloxy)ethyl methacrylate possesses a boiling point that is substantially higher than that of common low-molecular-weight methacrylates like methyl methacrylate (MMA) and butyl methacrylate (BMA) [1]. This property directly impacts its handling, storage, and use in thermal polymerization processes. The reduced volatility at elevated temperatures minimizes monomer loss during curing and can reduce the formation of bubbles in the final polymer matrix, a common issue with more volatile monomers.

Thermal Processing Monomer Volatility Methacrylate Monomers

Increased Hydrophobicity (LogP) of 2-(Benzoyloxy)ethyl methacrylate Versus HEMA: A Predictor of Water Uptake and Hydrolytic Stability in Polymers

The computed partition coefficient (XLogP3) for 2-(Benzoyloxy)ethyl methacrylate is 2.8 [1]. This value is dramatically higher than that of the polar, hydrophilic monomer 2-hydroxyethyl methacrylate (HEMA), which has a reported LogP of -0.21 [2]. LogP is a quantitative measure of lipophilicity and serves as a reliable indicator of a molecule's behavior in aqueous environments. A higher LogP value correlates with lower water solubility and, when polymerized, results in materials with significantly reduced equilibrium water content and enhanced resistance to hydrolysis [3].

Hydrophobicity LogP Hydrolytic Stability Methacrylate Monomers

Differential Cytotoxicity Profile of 2-(Benzoyloxy)ethyl methacrylate vs. HEMA: A Structure-Activity Relationship for Biocompatibility Assessment

A structure-activity relationship study established that for acrylates and methacrylates, cytotoxicity is inversely correlated with lipophilicity (logP) [1]. 2-(Benzoyloxy)ethyl methacrylate, with a high computed XLogP3 of 2.8 [2], is therefore predicted to exhibit lower cytotoxicity compared to the more hydrophilic 2-hydroxyethyl methacrylate (HEMA), which has a LogP of -0.21 [3] and is noted for its relatively high cytotoxicity due to its hydroxyl group [1]. While this is a class-level inference based on a well-established SAR model and not a direct head-to-head comparison, it provides a compelling, evidence-based rationale for selecting this monomer over HEMA in applications where reduced cytotoxic potential is a priority, such as in biomedical materials or adhesives.

Cytotoxicity Biocompatibility Structure-Activity Relationship Methacrylate Monomers

Enhanced Adhesive Performance in Dental Alloy Bonding with 2-(Benzoyloxy)ethyl methacrylate: Quantitative Bond Strength Evidence

A study evaluating MMA-TBB type adhesives for dental applications found that the inclusion of 2-benzoyloxyethyl methacrylate (BEMA) as a functional monomer significantly enhanced adhesive strength to various dental alloys [1]. While the study compared BEMA-containing adhesives to other functional monomer systems and not directly to a control with no BEMA, the results demonstrate that BEMA contributes to high bond strengths after rigorous thermal cycling (2,000 cycles) [1]. This performance is attributed to the benzoyloxy group's ability to promote strong interactions with metal surfaces, a characteristic not shared by simpler methacrylates like MMA or HEMA.

Dental Adhesives Bond Strength Methacrylate Monomers Metal-Polymer Adhesion

High-Value Application Scenarios for 2-(Benzoyloxy)ethyl methacrylate (CAS 14778-47-3) Based on Verified Performance Differentiation


Formulating High Refractive Index Optical Polymers and Coatings

The significantly higher refractive index of 2-(Benzoyloxy)ethyl methacrylate (nD20 = 1.512) compared to standard methacrylates like MMA (nD20 ~1.414) [1] makes it an excellent candidate for synthesizing high-index polymers. It is particularly valuable in applications such as ophthalmic lenses, optical adhesives, anti-reflective coatings, and waveguides, where its incorporation can reduce the need for high-index inorganic fillers and improve material homogeneity [1].

Developing Low-Volatility Monomer Systems for High-Temperature Curing

With a boiling point of 345.8°C, which is more than 180°C higher than butyl methacrylate , 2-(Benzoyloxy)ethyl methacrylate is uniquely suited for polymerization processes that require elevated temperatures, such as in composite manufacturing or electronic encapsulation. Its low volatility minimizes monomer loss, reduces VOC emissions, and prevents bubble formation, leading to denser, more defect-free polymer matrices .

Engineering Hydrophobic and Hydrolytically Stable Polymer Networks

The high computed lipophilicity (XLogP3 = 2.8) of this monomer [2] translates to polymers with significantly lower water uptake and greater resistance to hydrolysis compared to those made with hydrophilic monomers like HEMA (LogP = -0.21) [3]. This property is critical for developing durable coatings, sealants, and structural adhesives that must maintain their mechanical integrity and adhesion in high-humidity, aqueous, or outdoor environments [2].

Synthesizing Biomedical Polymers with Reduced Cytotoxic Potential

Based on the established inverse correlation between methacrylate lipophilicity and cytotoxicity [4], 2-(Benzoyloxy)ethyl methacrylate is predicted to have a lower cytotoxic profile than more polar alternatives like HEMA [4]. This makes it a compelling monomer for biomedical applications such as dental adhesives, bone cements, and coatings for implantable devices, where minimizing leachable monomer toxicity is paramount for ensuring biocompatibility and patient safety [4].

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